REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].S(=O)(O)[O-:25].C(O)C(N)(CO)CO>>[CH3:10][N:9]([CH3:11])[CH:7]([CH3:8])[CH2:6][C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][C:15]([OH:25])=[CH:16][CH:17]=1)[C:3](=[O:4])[CH2:2][CH3:1]
|
Type
|
CUSTOM
|
Details
|
is shaken gently for 90 seconds
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Instead of mixing
|
Type
|
CUSTOM
|
Details
|
the NaI125 reaction mixture on a Vortex mixer the mixture
|
Type
|
STIRRING
|
Details
|
is shaken gently for 30 seconds
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
The resulting above-captioned labeled antigen is obtained in Fractions #22-27 at a radioactive concentration of 10.5μCi/ml
|
Reaction Time |
90 s |
Name
|
|
Type
|
|
Smiles
|
CN(C(CC(C(CC)=O)(C1=CC=C(C=C1)O)C1=CC=CC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |